![molecular formula C12H6ClF3N2O3 B7587982 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid
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Overview
Description
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids. It is commonly referred to as COTPA and is used in scientific research for various applications.
Mechanism of Action
COTPA works by inhibiting the activity of certain enzymes and proteins in the body. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a decrease in the activity of the enzymes and a subsequent decrease in the physiological effects associated with them.
Biochemical and Physiological Effects:
COTPA has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, including kinases, phosphatases, and proteases. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using COTPA in lab experiments is its high purity and yield. This makes it easy to use and ensures that the results obtained are accurate and reliable. However, one of the limitations of using COTPA is that it can be toxic at high concentrations. Therefore, it is important to use it in the appropriate concentrations and to take necessary safety precautions.
Future Directions
There are several future directions for research on COTPA. One area of interest is the development of new drugs and therapies based on the mechanism of action of COTPA. Another area of interest is the study of the effects of COTPA on different enzymes and proteins. Additionally, research can be focused on the optimization of the synthesis method for COTPA to improve its yield and purity.
Synthesis Methods
The synthesis of COTPA involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction is high, and the purity of the product can be easily achieved through purification techniques.
Scientific Research Applications
COTPA has been extensively used in scientific research for various applications. It is commonly used as a tool to study the mechanism of action of different enzymes and proteins. It is also used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-7-4-6(12(14,15)16)5-18-10(7)21-8-2-1-3-17-9(8)11(19)20/h1-5H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGSOAMEPHJXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid |
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